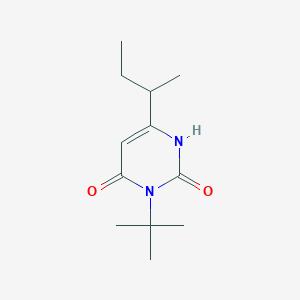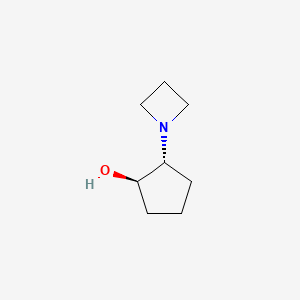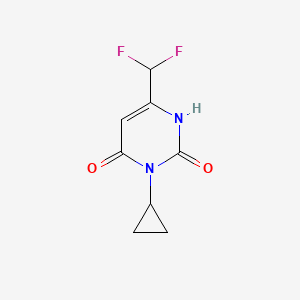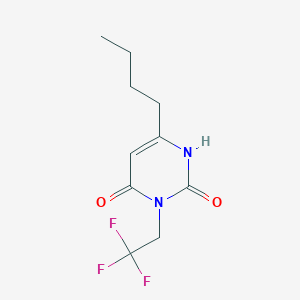
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-BTB) is a heterocyclic compound belonging to the pyrimidine family. It is a colorless, odorless, crystalline solid that is insoluble in water and stable under normal conditions. 6-BTB has been studied extensively for its potential application in the fields of chemical synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The research into dihydropyrimidine-2,4(1H,3H)-dione derivatives, including compounds similar to 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, focuses on their synthesis and potential biological activities. A notable study reports the development of a novel synthesis method for dihydropyrimidine-2,4(1H,3H)-dione derivatives, demonstrating modest to high yields and confirming the structures via NMR spectroscopy. These compounds were evaluated for cytotoxic activity against A431 cancer cell lines, indicating potential applications in cancer research (Udayakumar, Gowsika, & Pandurangan, 2017).
Antitumor Activity
Another study focused on the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, testing them for antitumor activity across a panel of 11 cell lines. This research highlights the potential of structurally similar compounds for use in antitumor applications (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Antioxidant and Cytotoxic Activities
Further exploration into the chemical space of dihydropyrimidine derivatives revealed the synthesis of new compounds with antioxidant and cytotoxic activities. These studies underline the chemical versatility of the dihydropyrimidine core and its potential utility in developing pharmacologically relevant molecules (Shatokhin, Tuskaev, Gagieva, Markova, Pozdnyakov, Denisov, Melnikova, Oganesyan, & Bulychev, 2021).
Reaction Studies and Derivative Synthesis
Research also delves into the reaction mechanisms and further derivative synthesis of similar compounds, showcasing their reactivity and the potential for creating diverse molecular architectures. This demonstrates the compound's utility as a building block in organic synthesis, potentially leading to new materials or bioactive molecules (Mironovich, Kostina, & Podol’nikova, 2013).
Propiedades
IUPAC Name |
6-butan-2-yl-3-tert-butyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-6-8(2)9-7-10(15)14(11(16)13-9)12(3,4)5/h7-8H,6H2,1-5H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGROBQDQOQPBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)
![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484063.png)
![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)
![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)

![3-Methyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484071.png)




![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)
![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)
